1,1'-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea)
Overview
Description
1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) is an organic compound characterized by the presence of two furan-2-ylmethyl urea groups connected by a methylene bridge to a bis(4,1-phenylene) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) typically involves the reaction of 4,4’-methylenedianiline with furan-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate derivative to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The furan rings and urea groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Methylenebis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
- 4,4’-Methylenebis(1,1-dimethyl-3-phenylurea)
Uniqueness
1,1’-(Methylenebis(4,1-phenylene))bis(3-(furan-2-ylmethyl)urea) is unique due to the presence of furan-2-ylmethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-[[4-(furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(26-16-22-3-1-13-32-22)28-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)29-25(31)27-17-23-4-2-14-33-23/h1-14H,15-17H2,(H2,26,28,30)(H2,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQOHTQEPNLYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286473 | |
Record name | N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-31-3 | |
Record name | NSC45941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-METHYLENEBIS(1-FURFURYL-3-PHENYLUREA) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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